molecular formula C18H9BrF6S B13051605 3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene

3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene

Cat. No.: B13051605
M. Wt: 451.2 g/mol
InChI Key: BSHBZWYZLLJYHJ-UHFFFAOYSA-N
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Description

3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene is a chemical compound characterized by the presence of bromine, trifluoromethyl groups, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene typically involves the use of brominated and trifluoromethylated precursors. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in the formation of various substituted thiophenes.

Scientific Research Applications

3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenylboronic acid
  • 4-Bromo-3-(trifluoromethyl)aniline
  • N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide

Uniqueness

3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene is unique due to the combination of bromine, trifluoromethyl groups, and a thiophene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry .

Biological Activity

3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene is a thiophene derivative notable for its unique structural features, which include bromine and trifluoromethyl substituents that enhance its electronic properties. This compound has garnered attention for its potential biological activities, including antibacterial, anticancer, and anti-inflammatory effects. Below is a detailed exploration of its biological activity based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H10BrF6S
  • Molecular Weight : 451.2 g/mol
  • Key Features :
    • Contains a thiophene core.
    • Substituted at the 2 and 5 positions with 4-(trifluoromethyl)phenyl groups.
    • The trifluoromethyl groups increase lipophilicity, enhancing interactions with biological membranes and proteins .

Synthesis

The synthesis of this compound typically involves the Suzuki–Miyaura coupling reaction , a widely used method for forming carbon-carbon bonds under mild conditions. This reaction utilizes palladium catalysts and boron reagents, making it suitable for producing functionalized compounds with high yields.

Antibacterial Activity

Research has shown that compounds similar to this compound exhibit significant antibacterial properties. For example:

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that related thiophene derivatives have MIC values ranging from 40 to 50 µg/mL against various strains such as E. faecalis and P. aeruginosa .
  • Inhibition Zones : Some derivatives demonstrated inhibition zone diameters comparable to standard antibiotics like ceftriaxone, indicating potent antibacterial activity .

Anticancer Activity

The anticancer potential of thiophene derivatives has been extensively studied:

  • Cell Line Studies : Compounds with structural similarities to this compound have shown IC50 values ranging from 7 to 20 µM against various cancer cell lines, including those related to pancreatic and breast cancers .
  • Mechanism of Action : These compounds are believed to target specific molecular pathways involved in cancer progression, such as inhibiting angiogenesis and altering cancer cell signaling pathways .

Anti-inflammatory Activity

Emerging studies suggest that this compound may also possess anti-inflammatory properties:

  • Inflammation Models : Thiophene derivatives have been shown to reduce inflammatory markers in various in vitro models, suggesting a potential role in treating inflammatory diseases .

Comparative Analysis of Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructureUnique FeaturesBiological Activity
3-Bromo-2-methyl-5-(m-tolyl)thiopheneC12H11BrSContains a methyl group instead of trifluoromethylModerate antibacterial activity
4-(Trifluoromethyl)phenyl thiopheneC13H8F3SLacks bromination; focuses on fluorinated phenyl substituentsHigh reactivity in organic synthesis
Thieno[3,2-b]thiophene derivativesVariesDifferent substitution patterns lead to varied electronic propertiesUsed in organic semiconductor applications

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of thiophene derivatives on human leukemia cell lines, revealing significant growth inhibition at concentrations as low as 1.50 µM. The treated cells exhibited morphological changes consistent with apoptosis .
  • Antimicrobial Effects : Another study demonstrated that a series of thiophene derivatives showed promising antimicrobial effects against E. coli and C. albicans, with inhibition zones comparable to standard treatments .

Properties

Molecular Formula

C18H9BrF6S

Molecular Weight

451.2 g/mol

IUPAC Name

3-bromo-2,5-bis[4-(trifluoromethyl)phenyl]thiophene

InChI

InChI=1S/C18H9BrF6S/c19-14-9-15(10-1-5-12(6-2-10)17(20,21)22)26-16(14)11-3-7-13(8-4-11)18(23,24)25/h1-9H

InChI Key

BSHBZWYZLLJYHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(S2)C3=CC=C(C=C3)C(F)(F)F)Br)C(F)(F)F

Origin of Product

United States

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